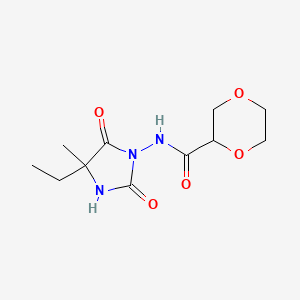![molecular formula C14H13F3N4O2 B6972534 N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6972534.png)
N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring and a nitrophenyl group attached to an ethyl chain. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 4-methylacetophenone to introduce the nitro group.
Alkylation: The alkylation of the nitrated product with ethyl bromide to form the ethyl chain.
Cyclization: The cyclization of the intermediate with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative.
Aplicaciones Científicas De Investigación
N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(4-methylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine: Lacks the nitro group, which may result in different reactivity and biological activity.
N-[1-(4-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine: Lacks the methyl group, affecting its chemical properties.
N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(methyl)pyrimidin-2-amine: Substitutes the trifluoromethyl group with a methyl group, altering its reactivity.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-8-3-4-10(7-11(8)21(22)23)9(2)19-13-18-6-5-12(20-13)14(15,16)17/h3-7,9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAWYVUKWYEYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC2=NC=CC(=N2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide](/img/structure/B6972455.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide](/img/structure/B6972463.png)
![4-[[3-(2-Methylpyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6972471.png)
![1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide](/img/structure/B6972475.png)
![1-(2-methylpropyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]imidazole-4-sulfonamide](/img/structure/B6972479.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide](/img/structure/B6972491.png)
![(2S)-2-[(2-cyclopropylphenyl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6972495.png)
![N-[1-(4-chlorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B6972500.png)


![N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6972528.png)
![N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B6972540.png)
![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B6972552.png)
![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide](/img/structure/B6972556.png)
